![molecular formula C20H16N6 B5643683 11-(2-phenylethyl)-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B5643683.png)
11-(2-phenylethyl)-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxaline derivatives, such as the compound , are nitrogen-embedded heterocyclic compounds known for their versatile pharmacological applications. They are of significant interest due to their unique structural and chemical properties which lend themselves to a variety of applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoxaline derivatives often involves oxidative cyclization processes. For example, Faizi et al. (2018) described the synthesis of a related organic salt through an oxidative cyclized product, highlighting the metal-free, mild reaction conditions, and excellent yield with high purity as main features of this synthesis method (Faizi et al., 2018).
Molecular Structure Analysis
The structural characterization of quinoxaline derivatives is crucial for understanding their chemical behavior. Techniques such as NMR, MS, IR, UV–vis spectroscopy, and X-ray crystallography are commonly employed. The detailed electronic and structural properties obtained through these methods complement the synthesis process and provide insights into the compound's stability and reactivity.
Chemical Reactions and Properties
Quinoxaline derivatives are involved in a variety of chemical reactions, including coupling and cyclization processes. Their reactivity can be influenced by the presence of substituents on the quinoxaline core. For instance, the introduction of a pyrrolidinyl group into quinoxaline derivatives under microwave irradiation demonstrates the versatility of these compounds in forming new chemical structures (Azizian et al., 2005).
properties
IUPAC Name |
17-(2-phenylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-12-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c21-18-16-17-20(25-15-9-5-4-8-14(15)24-17)26(19(16)23-12-22-18)11-10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPORFSZAPDEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=NC=NC(=C3C4=NC5=CC=CC=C5N=C42)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

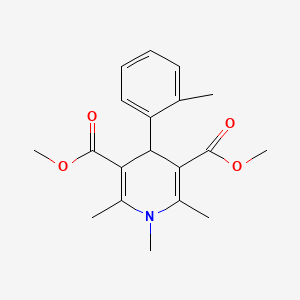
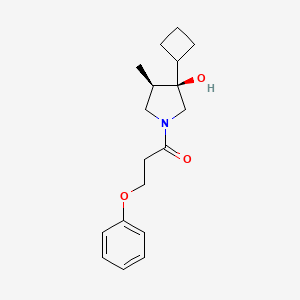
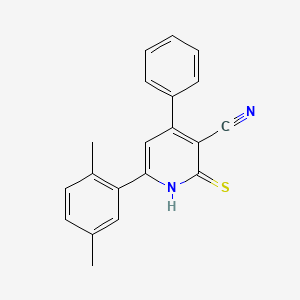
![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)
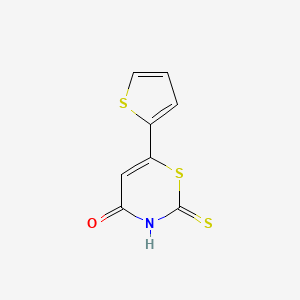
![[2-(3-{[rel-(1R,5R)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5643634.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5643641.png)
![3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5643669.png)

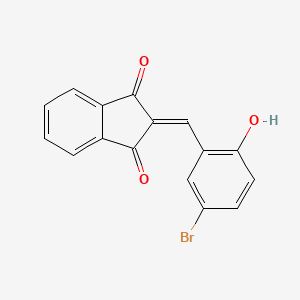

![2-(5-{(2S)-1-[(2-phenyl-1H-imidazol-1-yl)acetyl]-2-pyrrolidinyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5643702.png)
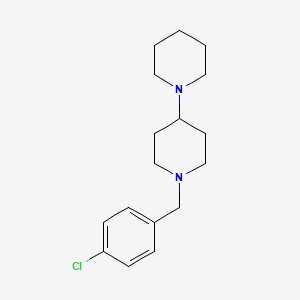
![N-{4-[(2-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5643716.png)